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Compound of Interest |

N-[(4-methoxythian-4-
Compound Name:
yl)methyl]pent-4-enamide

CAS No.: 2097931-86-5

Cat. No.: B2776833

. J

Case Study: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide Classification: Heterocyclic
Alkenyl Amide Molecular Formula:

Exact Mass: 243.1293 Da

Executive Summary & Synthetic Context

The structural validation of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide requires
differentiating the sulfur-containing thiane ring from nitrogenous analogs (piperidines) and
establishing the connectivity of the quaternary center at C4.

Synthetic Origin: The molecule is typically assembled via the acylation of (4-methoxythian-4-
yl)methanamine with pent-4-enoic acid (or its acid chloride). Understanding this pathway
informs the retro-synthetic fragmentation patterns observed in Mass Spectrometry.

Mass Spectrometry (HRMS-ESI)

Objective: Confirm elemental composition and identify the sulfur heteroatom.

Isotopic Signature (The "Sulfur Flag")

Unlike piperidine analogs, the thiane ring imparts a distinct isotopic pattern due to
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e Molecular lon (

): 244.1371 m/z.

o M+2 Peak: Observe a peak at ~246.13 m/z with a relative intensity of ~4.5% (characteristic
of one Sulfur atom). This is the primary diagnostic differentiator from

analogs.

Fragmentation Logic (MS/MS)

o McLafferty Rearrangement: The pent-4-enamide tail facilitates a McLafferty-type
rearrangement, cleaving the amide bond.

o Loss: Neutral pent-4-enamide or ketene fragments.
o Diagnostic lon: The (4-methoxythian-4-yl)methyl cation (
) at m/z ~145.

o -Cleavage: Cleavage adjacent to the amide nitrogen yields the characteristic acylium ion of
the tail (

) at m/z 83.

Infrared Spectroscopy (FT-IR)

Objective: Validate functional group orthogonality (Amide vs. Alkene vs. Ether).
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Wavenumber (

Functional Group Intensity Assignment
)
) ) N-H Stretch (Trans-
Amide A 3280-3320 Medium, Broad ]
amide preference)
Alkene C-H 3075-3085 Weak Terminal =CH: Stretch
C=0I1][2] Stretch
) (lowered by
Amide | 1645-1655 Strong i L
conjugation if present,
but here isolated)
) ) N-H Bending / C-N
Amide Il 1540-1560 Medium
Stretch combination
C-O-C Stretch
Ether 1080-1110 Strong (Methoxy at
quaternary center)
C-S Stretch (Thiane
C-S 600700 Weak

ring)

Nuclear Magnetic Resonance (NMR) Strategy

Objective: Unambiguous assignment of the quaternary C4 center and thiane ring conformation.

1H NMR (500 MHz, )

The spectrum is defined by three distinct zones: the aliphatic thiane ring, the polar mid-region,

and the olefinic tail.

e The Olefinic Tail (Pent-4-enamide):

o 5.80 (ddt, 1H): Internal vinyl proton (

).

o 5.05 (m, 2H): Terminal vinyl protons (
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). Distinct splitting pattern (
).
o 2.20-2.40 (m, 4H): Ethylene bridge protons (
).
e The Linker & Quaternary Substituents:
o 3.45 (d, 2H,
): The
methylene. The doublet indicates coupling to the amide NH.
o 3.25 (s, 3H): The methoxy
. Diagnostic Singlet.

o 6.10 (brt, 1H): Amide NH.
e The Thiane Ring (Critical Analysis):

o 2.60-2.80 (m, 4H): Protons

to Sulfur (C2/C6). Deshielded by S.
o 1.80-2.00 (m, 4H): Protons

to Sulfur (C3/C5).

o Note: If the ring flips rapidly at room temperature, these appear as averaged multiplets. If
locked (due to bulky C4 substituents), complex axial/equatorial splitting is observed.

13C NMR & DEPT-135
e Carbonyl:
172.0 (Amide C=0).

o Alkene:
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137.0 (
) and
115.5 (
).
e Quaternary C4:

73.0-76.0. This carbon disappears in DEPT-135. Its chemical shift is characteristic of an
ether-substituted quaternary center.

o Methoxy:

49.0-51.0.

e Thiane C2/C6:

28.0-30.0 (Shielded relative to N-analogs).

2D NMR Connectivity (The "Smoking Gun")

To prove the structure is not an isomer (e.g., O-acylation vs N-acylation), HMBC is required.
e« HMBC Correlation 1:

protons (

3.45)
Quaternary C4 (
74.0).

o HMBC Correlation 2: Methoxy protons (

3.25)
Quaternary C4 (

74.0).

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2776833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e HMBC Correlation 3:

protons
Amide Carbonyl (

172.0).

Elucidation Logic & Workflow

The following diagram illustrates the decision matrix for confirming the structure, specifically
isolating the thiane ring and quaternary center.
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Unknown Sample
(C12H21NO2S)

HRMS-ESI Analysis
Check Isotope Pattern

M+2 Peak ~4.5%7?
(Sulfur Confirmation)

FT-IR Spectroscopy
Amide | (1650) & Alkene (3080)

1H NMR Screening
Identify 3 Distinct Zones

Zone 1: Ring

Thiane Ring Assignment
Alpha-S Protons (2.6-2.8 ppm)

Zone 2: Linker

Quaternary C4 Elucidation
HMBC Correlations

Connectivity Established

Structure Confirmed:
N-[(4-methoxythian-4-yl)methyl]pent-4-enamide
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Figure 1: Step-wise structural elucidation workflow focusing on orthogonal validation of the
sulfur heterocycle and quaternary carbon.

Experimental Protocol: HMBC Validation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the critical step to link the

side chain to the ring.
Protocol:
o Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL

. Use high-quality tubes to minimize shimming errors.

e Parameter Setup:

o Pulse Sequence: hmbcgpndgf (Gradient-selected HMBC with molecular motion
suppression).

o Long-range coupling constant (

): Set to 8 Hz (optimized for 2-3 bond couplings).

o Scans: Minimum 32 scans per increment for sufficient S/N ratio on the quaternary carbon.
» Data Processing:

o Apply Sine-Bell squared apodization in both dimensions.

o Phase correction must be precise to distinguish real correlations from T1 noise.

o Analysis: Look for the "cross-peak" connecting the singlet methoxy protons and the doublet
methylene protons to the same carbon resonance (C4) in the indirect dimension (
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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